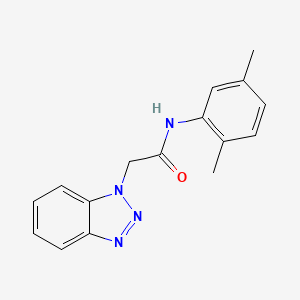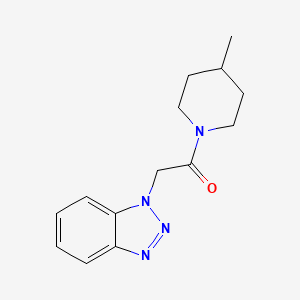
2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone, also known as BPE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPE is a white crystalline powder that is soluble in water and organic solvents. It belongs to the class of compounds known as benzotriazole derivatives, which have been widely studied for their biological activities.
Mechanism of Action
The mechanism of action of 2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. This compound has been shown to selectively inhibit the activity of certain enzymes, making it a useful tool for studying their biological functions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which are enzymes that break down proteins. This compound has also been shown to inhibit the activity of phosphatases, which are enzymes that remove phosphate groups from proteins. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been shown to selectively inhibit the activity of certain enzymes, making it a useful tool for studying their biological functions. However, this compound has some limitations. It has been shown to have low solubility in water, which can limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of additional enzymes that are inhibited by this compound. In addition, further studies could be conducted to investigate the anti-inflammatory and anti-cancer properties of this compound. Finally, this compound could be used as a starting point for the development of new drugs with improved properties.
Synthesis Methods
The synthesis of 2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone involves the reaction of 2-aminopyrrolidine with benzotriazole-1-carboxylic acid, followed by the addition of acetic anhydride. The resulting product is purified by recrystallization to obtain pure this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone has been shown to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as proteases and phosphatases. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12(15-7-3-4-8-15)9-16-11-6-2-1-5-10(11)13-14-16/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWAVZUUWSWXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-2-azabicyclo[4.1.0]heptane](/img/structure/B7638560.png)




methanone](/img/structure/B7638604.png)
![N-[[(3R)-piperidin-3-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B7638611.png)
![2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7638615.png)




![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopropylcarbamoyl)acetamide](/img/structure/B7638660.png)